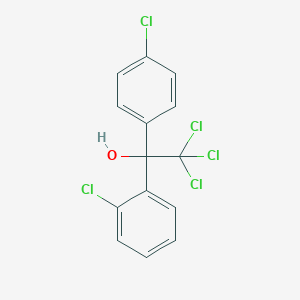

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol

説明

Synthesis Analysis

The synthesis of chlorophenyl ethanol derivatives is well-documented. For instance, the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol was achieved using an acetone powder of Geotrichum candidum, resulting in a high enantiomeric excess and yield . Similarly, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification and reduction, yielding over 95% of the product . These methods highlight the potential routes that could be adapted for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structures of related compounds have been determined by X-ray crystallography, revealing features such as planar hydrogen-bonded rings and chair conformations of pyranoside rings . These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of chlorophenyl ethanol derivatives.

Chemical Reactions Analysis

The papers describe various chemical reactions involving chlorophenyl ethanol derivatives. For example, the metabolic formation of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol was observed following the administration of a related compound to rats, indicating the potential for biotransformation . Additionally, the photochemistry of N-heterocycles has been studied, showing reductions, ring contractions, and dehydrogenations upon irradiation . These reactions provide a glimpse into the reactivity of chlorophenyl ethanol compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ethanol derivatives can be inferred from their synthesis and molecular structure. The high yield and enantiomeric excess achieved in the synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol suggest that the compound is stable under the reaction conditions used . The crystal structures of related compounds imply that hydrogen bonding plays a significant role in their solid-state properties . These insights are valuable for predicting the behavior of "2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol" in various environments.

科学的研究の応用

Extraction and Determination in Water Samples

A study by Li et al. (2010) developed a novel sample preparation technique for the preconcentration and determination of 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol) and its degradation products in water samples. This method uses dispersive liquid-phase microextraction coupled with gas chromatography mass spectrometry, offering advantages such as simplicity, rapidity, and good extraction efficiency. It has been successfully applied to determine dicofol and its degradation products in environmental water samples (Li et al., 2010).

Synthesis Methods

Yang Lirong (2007) reported the synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid, highlighting the effective reaction conditions and high yield of over 95% through esterification and reduction processes (Yang Lirong, 2007).

Environmental Impact and Contamination

Turgut et al. (2012) investigated the extent and source of DDT contamination in cotton soils, revealing that dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol) is a new source of DDT contamination, especially in cotton production areas where dicofol-based pesticides are used. This study underscores the environmental impact of such compounds (Turgut et al., 2012).

Pharmaceutical Applications

Ni et al. (2012) described the efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate in the synthesis of 3-adrenoceptor receptor agonists. The study details an asymmetric reduction process using Candida ontarioensis, yielding high enantiomeric excess and yield (Ni et al., 2012).

Biodegradation Studies

Bumpus and Aust (1987) demonstrated extensive biodegradation of DDT by the white rot fungus Phanerochaete chrysosporium, forming various metabolites including 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol). This study provides insights into the biodegradation pathways and potential environmental remediation strategies (Bumpus & Aust, 1987).

Conformational and Spectroscopic Studies

Rondino et al. (2016) conducted a study on the conformational landscape of (S)-1-(4-chlorophenyl)ethanol, examining its hydrated complex and diastereomeric adducts. This research offers valuable information on the molecular interactions and properties of such compounds (Rondino et al., 2016).

Large-Scale Bioproduction and Economic Evaluation

Eixelsberger et al. (2013) detailed the scale-up and intensification of bioproduction of (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in drug synthesis. This study includes process optimization and economic evaluation, demonstrating a practical approach for large-scale production with reduced costs (Eixelsberger et al., 2013).

Photodegradation Mechanism Study

Ren et al. (2011) conducted a theoretical study on the OH-initiated photodegradation mechanism of dicofol, providing insights into the environmental fate and degradation pathways of this compound (Ren et al., 2011).

特性

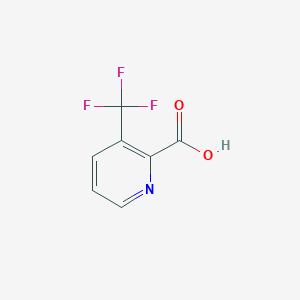

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5O/c15-10-7-5-9(6-8-10)13(20,14(17,18)19)11-3-1-2-4-12(11)16/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXSISXJGNCOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883169 | |

| Record name | o,p'-Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol | |

CAS RN |

10606-46-9 | |

| Record name | o,p′-Dicofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,p'-Dicofol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,p'-Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

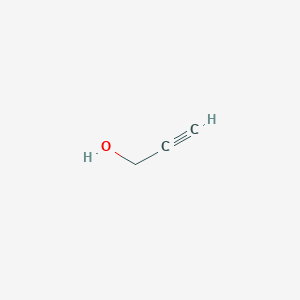

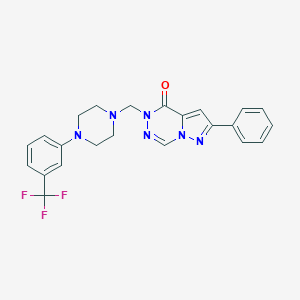

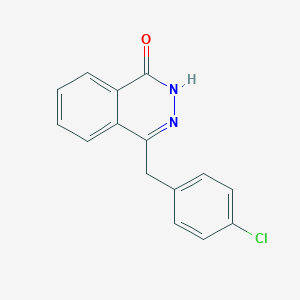

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

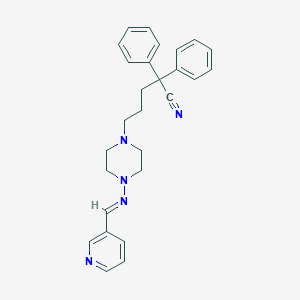

![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)

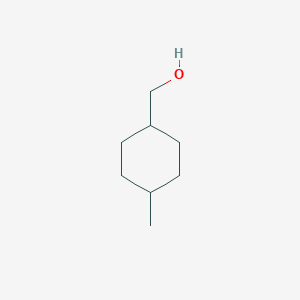

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)